![molecular formula C21H28N6O B5304282 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, also known as MP-10, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to interact with various molecular targets in the body, leading to a range of biochemical and physiological effects. In
Mécanisme D'action
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine exerts its effects through its interaction with various molecular targets in the body. It has been shown to act as a serotonin and dopamine receptor agonist, leading to the modulation of neurotransmitter levels in the brain. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in the levels of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter levels in the brain, leading to improvements in mood and cognitive function. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have anti-inflammatory and antioxidant properties, leading to a reduction in the levels of pro-inflammatory cytokines and reactive oxygen species. These effects make 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine a potential candidate for the treatment of various disorders, including depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for lab experiments. It is a highly potent and selective compound, making it ideal for studying the effects of specific molecular targets in the body. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to using 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine may have off-target effects that need to be carefully considered when designing experiments.
Orientations Futures
There are several future directions for the study of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. One area of research is the potential use of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine as a treatment for various disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in humans. In addition, the mechanisms underlying the anti-inflammatory and antioxidant properties of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine need to be further elucidated. Finally, the potential off-target effects of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine need to be carefully considered when designing experiments and developing potential therapeutic applications.
Conclusion:
In conclusion, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to interact with various molecular targets in the body, leading to a range of biochemical and physiological effects. 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been explored as a potential treatment for various disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in humans and to further elucidate its mechanisms of action.
Méthodes De Synthèse
The synthesis of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction of 4-methyl-1-piperazine with 3-methylbenzoyl chloride, followed by the reaction of the resulting product with 4-(4-piperazinyl)pyrimidine. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to produce high yields of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine with high purity.
Applications De Recherche Scientifique
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to interact with various molecular targets in the body, including serotonin and dopamine receptors, leading to a range of biochemical and physiological effects. 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been explored as a potential treatment for various disorders, including depression, anxiety, and schizophrenia. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-4-3-5-18(14-17)21(28)27-12-10-26(11-13-27)20-15-19(22-16-23-20)25-8-6-24(2)7-9-25/h3-5,14-16H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZKYLBDOUVYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

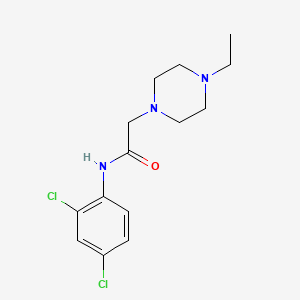
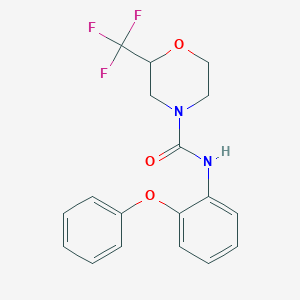
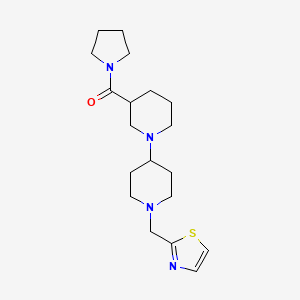
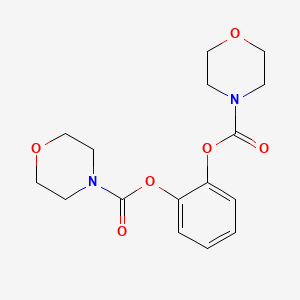
![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
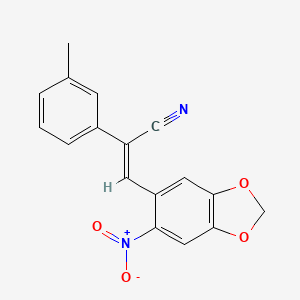
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B5304316.png)